molecular formula C12H15NO4 B8609778 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

2-(4-Acetamidophenoxy)-2-methylpropanoic acid

Cat. No. B8609778
M. Wt: 237.25 g/mol
InChI Key: GYAILJUFSISZCA-UHFFFAOYSA-N
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Patent
US05731454

Procedure details

1.18 g (0.005 mol) of the 2-(4-acetaminophenoxy)-2-methyl propionic acid is boiled in 10% KOH (60 ml) for 1/2 hour. The solution is then cooled and acidified with acetic acid to yield 0.6 g (62% yield) of 2-(4-aminophenoxy)-2-methyl propionic acid as a yellowish white powder, mp 214°-16° C.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:17]=[CH:16][C:8]([O:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)C(C)=O.C(O)(=O)C>[OH-].[K+]>[NH2:1][C:5]1[CH:6]=[CH:7][C:8]([O:9][C:10]([CH3:15])([CH3:14])[C:11]([OH:13])=[O:12])=[CH:16][CH:17]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(OC(C(=O)O)(C)C)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC(C(=O)O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.